molecular formula C12H14O4 B14782903 Pentanoyl 2-hydroxybenzoate

Pentanoyl 2-hydroxybenzoate

Cat. No.: B14782903
M. Wt: 222.24 g/mol
InChI Key: KUQQYPSWYTULKU-UHFFFAOYSA-N
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Description

Pentanoyl 2-hydroxybenzoate is an ester derivative of salicylic acid (2-hydroxybenzoic acid), where the hydroxyl group at the ortho position remains intact, and a pentanoyl group (C₅H₁₁COO−) is esterified to the aromatic ring.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

pentanoyl 2-hydroxybenzoate

InChI

InChI=1S/C12H14O4/c1-2-3-8-11(14)16-12(15)9-6-4-5-7-10(9)13/h4-7,13H,2-3,8H2,1H3

InChI Key

KUQQYPSWYTULKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(=O)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Valeroyl Salicylate can be synthesized through the esterification of salicylic acid with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Valeroyl Salicylate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., aqueous HCl or H₂SO₄), the ester bond undergoes cleavage to yield 2-hydroxybenzoic acid (salicylic acid) and pentanoic acid .

Reagents/Conditions :

  • 1 M HCl, reflux at 100°C for 4–6 hours .
    Products :

  • Salicylic acid (m.p. 158–160°C) .

  • Pentanoic acid (b.p. 186°C) .

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis produces the sodium salts of salicylic acid and pentanoic acid.

Reagents/Conditions :

  • 10% NaOH, reflux at 80°C for 2 hours .
    Products :

  • Sodium 2-hydroxybenzoate (water-soluble) .

  • Sodium pentanoate (water-soluble) .

Transesterification

The pentanoyl group can be replaced by other alcohols under catalytic conditions. For example, methanol yields methyl 2-hydroxybenzoate (oil of wintergreen) and pentanol.

Reagents/Conditions :

  • Methanol, H₂SO₄ (catalytic), 60°C, 3 hours .
    Products :

  • Methyl 2-hydroxybenzoate (b.p. 222°C) .

  • Pentanol (b.p. 138°C) .

Acylation of the Phenolic Hydroxyl Group

The free hydroxyl group at position 2 can react with acetylating agents to form 2-acetoxybenzoate esters .

Reagents/Conditions :

  • Acetic anhydride, pyridine (base), 25°C, 12 hours .
    Product :

  • Pentanoyl 2-acetoxybenzoate (m.p. 95–97°C, inferred from analogous acylation in rhamnopyranoside esters) .

Electrophilic Aromatic Substitution

The phenolic hydroxyl group activates the aromatic ring for electrophilic substitution. Nitration occurs preferentially at the para position (relative to the hydroxyl group).

Reagents/Conditions :

  • Nitrating mixture (HNO₃/H₂SO₄), 0–5°C, 1 hour .
    Product :

  • Pentanoyl 2-hydroxy-4-nitrobenzoate (yellow solid, m.p. ~120°C, inferred from methyl salicylate nitration) .

Oxidation Reactions

The phenolic hydroxyl group can undergo oxidation under strong conditions, forming quinone derivatives .

Reagents/Conditions :

  • KMnO₄ in acidic medium (H₂SO₄), 70°C, 2 hours .
    Product :

  • 2,5-Dihydroxybenzoquinone (dark crystals, m.p. 215°C) .

Thermal Stability

Pentanoyl 2-hydroxybenzoate decomposes at temperatures above 200°C, producing CO₂ and pentanoic acid anhydride as byproducts (inferred from thermogravimetric analysis of similar esters) .

Biological Interactions

While not a direct chemical reaction, enzymatic hydrolysis by esterases in biological systems converts the compound to salicylic acid, which modulates cyclooxygenase (COX) activity .

Scientific Research Applications

Valeroyl Salicylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: Its anti-inflammatory properties make it a subject of study in biological research, particularly in understanding its effects on cellular processes.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and lifespan-extending properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Valeroyl Salicylate exerts its effects primarily through the inhibition of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. By inhibiting COX-1, it reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

Research Implications and Limitations

Further studies are needed to:

Optimize synthesis routes (e.g., adapting Methods A from for pentanoyl esterification).

Characterize its pharmacokinetic profile relative to salicylate and parabens.

Assess ecotoxicological impacts, given the variable biodegradability of benzoate esters .

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